molecular formula C15H10ClFN2OS B2675516 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide CAS No. 868230-35-7

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2675516
CAS No.: 868230-35-7
M. Wt: 320.77
InChI Key: LEJNFINXPXSFAW-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a chemical compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring substituted with chlorine and methyl groups, and a benzamide moiety substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves the reaction of 5-chloro-4-methyl-1,3-benzothiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-morpholinyl sulfonyl)benzamide
  • N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(methylsulfonyl)benzamide
  • N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide

Uniqueness

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the structure can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2OS/c1-8-11(16)6-7-12-13(8)18-15(21-12)19-14(20)9-2-4-10(17)5-3-9/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJNFINXPXSFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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